A Technical Guide to (2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery and Organic Chemistry
A Technical Guide to (2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery and Organic Chemistry
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, also widely known as N-nosyl-L-proline. This compound is a pivotal building block in modern organic synthesis and a promising scaffold in medicinal chemistry. We will delve into its core properties, provide a detailed and validated synthesis protocol, and explore its significant applications, grounded in established scientific principles and authoritative literature.
Core Compound Identification and Physicochemical Properties
The precise identification and understanding of a compound's physical and chemical properties are fundamental to its effective application in a research setting. The formal IUPAC name for this compound is (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid [1]. The "(2S)" designation specifies the stereochemistry at the alpha-carbon of the proline ring, which is derived from the natural L-proline amino acid.
The compound is often referred to by several synonyms, including N-nosyl-L-proline or ((4-nitrophenyl)sulfonyl)-L-proline, where "nosyl" (or Ns) is the common abbreviation for the 4-nitrophenylsulfonyl group[1]. This group is a highly versatile amine-protecting group in organic synthesis[2].
Key Physicochemical Data Summary
The following table summarizes the essential properties of the compound, compiled from authoritative chemical databases.
| Property | Value | Source |
| IUPAC Name | (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid | PubChem[1] |
| CAS Number | 88867-96-3 | BLDpharm[3] |
| Molecular Formula | C₁₁H₁₂N₂O₆S | PubChem[1] |
| Molecular Weight | 300.29 g/mol | PubChem[1] |
| SMILES | C1C[O-]">C@HC(=O)O | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis and Structural Verification: A Self-Validating Protocol
The synthesis of N-nosyl-L-proline is a robust and straightforward procedure, primarily involving the reaction of L-proline with 4-nitrobenzenesulfonyl chloride.[4][5] The simplicity and efficiency of using an amine and a sulfonyl chloride to form the sulfonamide N-S bond make this a preferred synthetic method.[4]
Mechanistic Rationale
The core of the reaction is a nucleophilic substitution on the sulfonyl chloride. The secondary amine of the L-proline ring acts as the nucleophile. Its reactivity is enhanced by a base (e.g., sodium carbonate), which deprotonates the carboxylic acid and ensures the amine is in its free, non-protonated state. The highly electrophilic sulfur atom of the 4-nitrobenzenesulfonyl chloride is then attacked by the amine, leading to the displacement of the chloride leaving group and the formation of the stable sulfonamide bond. The reaction is typically performed at a reduced temperature to control its exothermic nature and minimize potential side reactions.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the nosylation of proline and its derivatives.[4]
Materials:
-
L-proline (1.0 eq)
-
4-Nitrobenzenesulfonyl chloride (1.0 eq)
-
Sodium Carbonate (Na₂CO₃) (1.0 eq)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Solubilization: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1.0 eq) and sodium carbonate (1.0 eq) in deionized water (approx. 3 mL per mmol of proline). Stir until a clear solution is obtained. The sodium carbonate acts as a base to deprotonate the proline, enhancing its nucleophilicity.
-
Reaction Cooling: Place the flask in an ice-salt bath and cool the solution to between -5°C and 0°C. This step is critical for managing the reaction's exothermicity.
-
Reagent Addition: Add 4-nitrobenzenesulfonyl chloride (1.0 eq) to the cooled solution in small portions over a period of 1 hour. Maintaining a low temperature and adding the reagent portion-wise prevents runaway reactions and improves yield.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir vigorously in the cold bath for an additional 2-3 hours. Subsequently, remove the flask from the bath and continue stirring at room temperature overnight to ensure the reaction goes to completion.
-
Acidification and Extraction: Cool the mixture again in an ice bath and carefully acidify to pH ~2 by the dropwise addition of 1M HCl. The product will precipitate as a solid. Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization, typically from an ethanol/water mixture, to yield pure (2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid.
Synthesis Workflow Diagram
Caption: Key application pathways for N-nosyl-L-proline.
Conclusion
(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is more than just a chemical reagent; it is a versatile and powerful tool for the modern scientist. Its straightforward and verifiable synthesis, coupled with the stability and orthogonal removal of the nosyl protecting group, makes it invaluable in complex organic synthesis. Furthermore, its inherent structural motifs—the proline ring and the sulfonamide linkage—position it as a highly attractive scaffold for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this compound into their synthetic and medicinal chemistry programs.
References
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Adegoke, E. A., et al. (2022). Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid. SciSpace. [Link]
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Adegoke, E. A., et al. (2022). Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid. ResearchGate. [Link]
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Exposome-Explorer. (n.d.). Pyrrolidine (Compound). IARC. [Link]
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Adesina, M. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PubMed Central. [Link]
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PubChem. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. National Center for Biotechnology Information. [Link]
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Irie, K., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. [https://iris.unipa.it/retrieve/handle/10447/500588/761141/Pace-Pyrrolidine in Drug Discovery.pdf]([Link] in Drug Discovery.pdf)
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PubChem. (n.d.). (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Adegoke, E. A., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PubMed Central. [Link]
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Adegoke, E. A., et al. (2022). (PDF) Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. ResearchGate. [Link]
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Fukuyama, T. (n.d.). Development of Nosyl Chemistry and its Application to Total Synthesis. Graduate School of Pharmaceutical Sciences, University of Tokyo. [Link]
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Tatsuya, M., et al. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. PubMed. [Link]
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Naji, A. M., et al. (2018). Synthesis and characterization of ( L-proline ) amino acid with (Mn +2 , Fe +2 , Co +2 , Zn +2 and Cd +2 ). ResearchGate. [Link]
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The Organic Chemistry Tutor. (2023). Proline Synthesis. YouTube. [Link]
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